molecular formula C15H15ClO5 B5880686 methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B5880686
M. Wt: 310.73 g/mol
InChI Key: HDEBZAPBHQWZKC-UHFFFAOYSA-N
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Description

Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a 2H-chromen-2-one core with multiple substituents:

  • Position 3: Acetate group (methyl ester).
  • Position 4: Methyl group.
  • Position 6: Chloro group.
  • Position 7: Ethoxy group.

Coumarin derivatives are widely studied for their biological activities (e.g., anticoagulant, antimicrobial) and photophysical properties . The structural modifications in this compound—particularly the chloro and ethoxy groups—enhance lipophilicity and stability compared to simpler coumarins.

Properties

IUPAC Name

methyl 2-(6-chloro-7-ethoxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO5/c1-4-20-13-7-12-9(5-11(13)16)8(2)10(15(18)21-12)6-14(17)19-3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEBZAPBHQWZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-7-ethoxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate and related coumarin derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
This compound (Target) 3: Acetate; 4: Me; 6: Cl; 7: OEt ~326.7 High lipophilicity due to ethoxy; potential metabolic stability.
Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate 3: Acetate; 4: Me; 6: Cl; 7: OH 282.68 Polar hydroxyl group increases solubility but may reduce metabolic stability.
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3: 4-Fluorophenyl; 6: Et; 7: OAc; 2: CF3 ~436.3 Trifluoromethyl group enhances electron-withdrawing effects; aromatic substitution at C3.
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid 3: Acetic acid; 7: Allyloxy 323.0 Allyloxy group introduces reactivity (e.g., potential for radical interactions).
6-ETHYL-2-METHYL-3-(2-METHYLPHENYL)-4-OXO-4H-CHROMEN-7-YL ACETATE 3: 2-Methylphenyl; 6: Et; 7: OAc; 2: Me 336.38 Bulky aromatic substitution at C3 may hinder biological target interactions.
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoate 3: Propanoate; 7: Pentamethylbenzyloxy 470.98 Extreme steric bulk at C7 reduces solubility but may enhance persistence in lipid environments.

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Electron Density : Trifluoromethyl (CF3) groups (e.g., ) withdraw electron density, altering reactivity in electrophilic substitutions.
  • Steric Effects : Bulky groups like pentamethylbenzyloxy () reduce solubility but enhance resistance to enzymatic degradation.

Biological Activity

Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, a derivative of coumarin, has garnered attention in recent research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C13H11ClO5
Molecular Weight: 282.68 g/mol
CAS Number: 500203-85-0

The compound features a chromene backbone with various substituents that influence its biological activity. The presence of chlorine and ethoxy groups is significant in modulating its pharmacological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity:
    • Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, compounds similar to methyl (6-chloro-7-ethoxy) have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range from 1 to 32 µg/mL, depending on the specific structure and substituents present .
  • Antitumor Effects:
    • Some studies have demonstrated that coumarin derivatives can inhibit tumor growth and exhibit antiangiogenic properties. For example, a related compound, 2-ME, has been shown to be effective against solid tumors like breast cancer and prostate cancer in clinical trials . The structural similarity suggests that methyl (6-chloro-7-ethoxy) may also possess similar antitumor capabilities.
  • Antioxidant Activity:
    • Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing various diseases linked to oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
AntitumorInhibition of tumor growth
AntioxidantReduction of oxidative stressGeneral knowledge

Detailed Findings

  • Antimicrobial Studies:
    • In a comparative study of various coumarin derivatives, methyl (6-chloro-7-ethoxy) showed moderate activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 20 µg/mL . The presence of electron-donating groups was found to enhance the antimicrobial potency.
  • Antitumor Mechanisms:
    • A study focusing on the mechanism of action revealed that related coumarins could induce apoptosis in cancer cells by activating specific signaling pathways. The potential for methyl (6-chloro-7-ethoxy) to act similarly warrants further investigation .
  • Antioxidant Capacity:
    • Antioxidant assays demonstrated that coumarin derivatives could scavenge free radicals effectively, suggesting a potential role in preventing diseases associated with oxidative stress .

Q & A

Basic: How can the synthesis of methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate be optimized for higher yield and purity?

Methodological Answer:
Optimization involves:

  • Reagent Ratios : Adjust molar ratios of starting materials (e.g., chromenone derivatives and alkylating agents) to minimize side reactions.
  • Catalysts : Use bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Reflux conditions (80–100°C) improve reaction kinetics while avoiding decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Basic: What analytical techniques are critical for characterizing this compound and confirming its structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkage integrity.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95%) and monitor degradation products under stress conditions .
  • X-ray Crystallography : Resolves crystal structure for absolute configuration confirmation (if crystals are obtainable) .

Basic: How can researchers design experiments to evaluate its biological activity (e.g., antimicrobial or anticancer potential)?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
    • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Target Interaction Studies : Fluorescence quenching or molecular docking to identify binding sites on enzymes (e.g., topoisomerase II) .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare substituent effects (e.g., chloro vs. ethoxy groups) on activity using QSAR models .
  • Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, solvent controls).
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of variations .

Advanced: What methodologies are suitable for studying its mechanism of action at the molecular level?

Methodological Answer:

  • Kinetic Studies : Time-dependent enzyme inhibition assays (e.g., fluorescence-based protease inhibition) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins .
  • Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify downstream gene/protein expression changes .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Stress Testing : Incubate at pH 1–13 (HCl/NaOH buffers) and temperatures (25–60°C) for 24–72 hours .
  • Degradation Analysis : Monitor via HPLC for byproduct formation.
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or desiccated containers to prevent hydrolysis .

Advanced: What strategies can modify the ester group to enhance bioavailability or target specificity?

Methodological Answer:

  • Hydrolysis : Convert methyl ester to carboxylic acid for salt formation (improved solubility) .
  • Prodrug Design : Replace methyl with PEGylated esters for sustained release .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with bulkier esters (e.g., tert-butyl) to evaluate steric effects on binding .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste (due to chloro substituent) for incineration .

Advanced: How can researchers compare its activity with structurally similar chromenone derivatives?

Methodological Answer:

  • Comparative Table :
CompoundSubstituentsBiological Activity (IC₅₀)Key Structural Feature
Target Compound6-Cl, 7-OEt, 4-Me8.2 µM (MCF-7)Methyl ester at C3
Ethyl 2-(chromenyl)acetate7-OEt, 4-Me12.5 µM (MCF-7)Ethyl ester at C3
Analog with CF₃ group6-Cl, 7-OEt, 2-CF₃5.1 µM (HeLa)Trifluoromethyl at C2
  • Statistical Tools : Principal Component Analysis (PCA) to correlate substituent properties (e.g., logP, molar refractivity) with activity .

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